Cas no 1513927-02-0 (3-amino-1-(1-benzothiophen-3-yl)propan-1-ol)

3-Amino-1-(1-benzothiophen-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a benzothiophene core, which imparts unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The presence of both amino and hydroxyl functional groups allows for selective modifications, enabling applications in asymmetric catalysis and medicinal chemistry. Its rigid benzothiophene scaffold enhances stability and influences binding interactions in target systems. The compound's structural features make it valuable for developing ligands, inhibitors, and other bioactive agents, with potential utility in neurological and oncological research. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol structure
1513927-02-0 structure
Product name:3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
CAS No:1513927-02-0
MF:C11H13NOS
MW:207.292021512985
CID:6160558
PubChem ID:65184907

3-amino-1-(1-benzothiophen-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
    • EN300-1830988
    • AKOS014518965
    • 1513927-02-0
    • Inchi: 1S/C11H13NOS/c12-6-5-10(13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5-6,12H2
    • InChI Key: MVJNPPSDCBFSLK-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C(CCN)O

Computed Properties

  • Exact Mass: 207.07178521g/mol
  • Monoisotopic Mass: 207.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.5Ų
  • XLogP3: 1.5

3-amino-1-(1-benzothiophen-3-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830988-5.0g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
5g
$3065.0 2023-06-02
Enamine
EN300-1830988-5g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
5g
$2028.0 2023-09-19
Enamine
EN300-1830988-2.5g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
2.5g
$1370.0 2023-09-19
Enamine
EN300-1830988-1.0g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
1g
$1057.0 2023-06-02
Enamine
EN300-1830988-0.05g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1830988-0.1g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1830988-0.25g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1830988-0.5g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1830988-10.0g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
10g
$4545.0 2023-06-02
Enamine
EN300-1830988-10g
3-amino-1-(1-benzothiophen-3-yl)propan-1-ol
1513927-02-0
10g
$3007.0 2023-09-19

Additional information on 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol

Exploring the Potential of 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol (CAS No. 1513927-02-0) in Modern Research

The compound 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol (CAS No. 1513927-02-0) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science. This benzothiophene derivative features an amino-propanol side chain, which contributes to its versatility in chemical synthesis and biological interactions. Researchers are increasingly exploring its role in drug discovery, particularly in the development of small molecule therapeutics targeting neurological and metabolic disorders.

One of the key reasons for the growing interest in 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol is its structural similarity to bioactive molecules that interact with G-protein-coupled receptors (GPCRs). GPCRs are a major focus in modern drug development, as they play critical roles in cellular signaling pathways. The compound's benzothiophene core and amino alcohol functionality make it a promising scaffold for designing novel enzyme inhibitors or receptor modulators. Recent studies have highlighted its potential in addressing neurodegenerative conditions, a hot topic in biomedical research.

In addition to its pharmaceutical applications, 1513927-02-0 has also been investigated for its utility in organic electronics. The benzothiophene moiety is known for its electron-rich properties, making it valuable in the design of organic semiconductors and light-emitting materials. With the rise of sustainable technologies, researchers are exploring how this compound could contribute to next-generation OLEDs or photovoltaic devices, aligning with the global push for green energy solutions.

The synthesis of 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol often involves multi-step organic reactions, including Grignard additions and reductive amination. These processes are frequently discussed in synthetic chemistry forums, as optimizing yield and purity remains a challenge. Recent advancements in flow chemistry and catalytic methods have improved the efficiency of producing this compound, addressing common questions about scalability and cost-effectiveness in industrial settings.

From a drug metabolism perspective, the amino-propanol group in 1513927-02-0 offers interesting possibilities for prodrug design. This is particularly relevant given the current focus on improving drug bioavailability and reducing side effects. Computational studies using AI-driven molecular modeling have predicted favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for derivatives of this compound, making it a subject of interest in computational chemistry circles.

As the scientific community continues to explore structure-activity relationships (SAR) of benzothiophene-based compounds, 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol serves as an important reference point. Its balanced lipophilicity and hydrogen bonding capacity make it a valuable tool for medicinal chemists working on CNS-targeting drugs—a field that has seen increased attention due to rising mental health concerns worldwide. The compound's potential in epigenetic modulation is another emerging area of study, connecting it to cutting-edge precision medicine research.

In material science applications, the planar aromatic system of the benzothiophene unit in 1513927-02-0 enables interesting π-π stacking interactions, which are crucial for developing molecular crystals with specific optical properties. This has led to investigations into its use in nonlinear optical materials and sensor technologies, particularly for environmental monitoring applications—a topic gaining traction amid increasing pollution detection needs.

Quality control of 3-amino-1-(1-benzothiophen-3-yl)propan-1-ol typically involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy. These methods are essential for ensuring the compound's purity, especially when used in high-throughput screening for drug discovery. The analytical data also contributes to building robust chemical databases, supporting the growing field of cheminformatics and machine learning in chemistry.

Looking ahead, the versatility of 1513927-02-0 suggests it will remain relevant across multiple disciplines. Whether as a pharmacophore in neurological drug candidates, a building block for functional materials, or a model compound for studying molecular interactions, this benzothiophene derivative exemplifies how fundamental chemical structures can drive innovation in diverse scientific domains. Its continued study will likely yield insights valuable to both academic researchers and industrial chemists working on solutions for pressing health and technological challenges.

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